(5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
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Overview
Description
“(5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one” is a chemical compound with the molecular formula C11H8ClNO2S2 . It is used in proteomics research .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 285.77000 . Its boiling point is 433.6ºC at 760 mmHg, and it has a flash point of 216ºC . The density of this compound is 1.52g/cm3 .Scientific Research Applications
Biochemical Synthesis and Structural Analysis
- The compound was synthesized by the reaction of specific amine and mercapto acid, showing that it can serve as an intermediate in organic syntheses and contribute to understanding the conformation of the thiazolidinone ring and its related molecular interactions (Li-he Yin et al., 2008).
Potential Agricultural Applications
- Novel methylene-bis-thiazolidinone derivatives synthesized using a variant of the compound showed promising nematicidal and antibacterial activity, indicating its potential use in developing agricultural agents (A. Srinivas et al., 2008).
Medical Research: Inhibition of Inflammatory and Allergic Responses
- A class of derivatives of the compound demonstrated high potency as direct 5-lipoxygenase inhibitors, suggesting their potential in treating inflammatory and allergic diseases, and possibly certain cancer types (B. Hofmann et al., 2011).
Cancer Research
- Derivatives of the compound were designed, synthesized, and tested against leukemia cell lines, showing significant anticancer properties, especially at submicromolar concentrations (I. Subtelna et al., 2020).
- Synthesized derivatives were also screened for in vitro antitumor activity against human breast adenocarcinoma cell lines, revealing promising results compared to the reference drug, doxorubicin (N. Khalil et al., 2013).
Molecular Structure Analysis
- The synthesis of the compound facilitates the understanding of molecular structures and interactions, contributing significantly to fields like chemistry and material sciences, as evidenced by studies involving molecular docking and structural investigation (N. Shanmugapriya et al., 2022).
Future Directions
properties
IUPAC Name |
(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S2/c1-15-8-3-2-7(12)4-6(8)5-9-10(14)13-11(16)17-9/h2-5H,1H3,(H,13,14,16)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJQKTBKSKFQEJ-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C/2\C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |
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